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Compound of Interest

Compound Name: Canagliflozin

Cat. No.: B606465

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of canagliflozin, a sodium-
glucose cotransporter 2 (SGLT?2) inhibitor, on gene expression across various cell lines. This
document summarizes key quantitative data, details experimental methodologies from pivotal
studies, and visualizes the underlying molecular pathways. The information presented is
intended to support further research into the therapeutic applications of canagliflozin,
particularly in oncology and cardiovascular disease.

Quantitative Analysis of Gene Expression Changes

Canagliflozin has been shown to induce significant changes in the expression of genes
involved in critical cellular processes, including cell cycle regulation, metabolism, and
inflammation. The following tables summarize the quantitative data from studies on different
cell lines.

Cancer Cell Lines

Prostate Cancer Cells

Treatment of prostate cancer cell lines with canagliflozin has been shown to alter the
expression of genes involved in cell cycle progression and survival pathways.
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Fold Change / .
Experimental

Cell Line Gene Regulation Percentage
Method
Change
929 genes
PC3 Multiple Downregulated significantly RNA-seq
downregulated
1324 genes
PC3 Multiple Upregulated significantly RNA-seq
upregulated
PC3 p27kipl Upregulated Not specified Immunoblotting
PC3 p2lcipl Upregulated Not specified Immunoblotting
Multiple (in
22RV1 ) ) Downregulated - RNA-seq
irradiated cells)
Multiple (in
22RV1 o Upregulated - RNA-seq
irradiated cells)
Concentration-
DU-145 SGLT2 Downregulated dependent gPCR
decrease
Concentration-
DU-145 Bcl-2 Downregulated dependent gPCR
decrease
Concentration-
DU-145 VEGF Downregulated dependent gPCR
decrease
Androgen o
C4-2B Downregulated Not specified Western Blot

Receptor (AR)

Hepatocellular Carcinoma (HCC) Cells

In liver cancer cells, canagliflozin affects genes related to metabolic pathways and cell
proliferation.
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Quantitative

Experimental

Cell Line Gene | Protein  Regulation
Change Method
CCNDL1 (Cyclin Significant gRT-PCR,
HepG2 Downregulated )
D1) reduction Western Blot
Significant
HepG2 cdk4 Downregulated ) Western Blot
reduction
Cleaved caspase Augmented
HepG2 Upregulated ] Western Blot
3 expression
RT-PCR,
Huh7, HepG2 SGLT2 - Detected
Western Blot
Inhibited
Huh7, HepG2 p-ERK Downregulated ) Western Blot
phosphorylation
Inhibited
Huh7, HepG2 p-p38 Downregulated ] Western Blot
phosphorylation
Inhibited
Huh7, HepG2 p-AKT Downregulated ] Western Blot
phosphorylation
CON
297.28+20.63 vs.
ATP synthase F1 CANA )
- i Downregulated iIMPAQT
subunit alpha 251.83+22.83
fmol/10 g
protein
CON
. 110.304+11.37 vs.
Nucleoside
. CANA _
- diphosphate Downregulated iIMPAQT
. 89.14+8.39
kinase 1
fmol/10 pg
protein
Cholangiocarcinoma (CCA) Cells
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Studies on cholangiocarcinoma cells reveal concentration-dependent effects of canagliflozin
on cell cycle and metabolic pathway genes.
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. . Nature of Experimental
Cell Line Gene Regulation
Change Method
Concentration-
HUCCT1 CDKN1A (p21) Upregulated dependent gRT-PCR
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HUCCT1 CDK2 Downregulated dependent gRT-PCR
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Concentration-
SLC5HA1
HUCCT1 Upregulated dependent gRT-PCR
(SGLT1) _
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SLC5A2
HUCCT1 Upregulated dependent gRT-PCR
(SGLT2) _
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Concentration-
HuUCCT1 HDAC6 Downregulated dependent gRT-PCR
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HUCCT1 NAMPT Upregulated dependent gRT-PCR
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Concentration-
HUCCT1 SIRT1 Upregulated dependent gRT-PCR
increase
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Lung Cancer Cells

In lung cancer cell lines, canagliflozin has been observed to suppress proliferation by affecting
cell cycle progression.

. Gene | . . Experimental
Cell Line Regulation Observation
Process Method
Cell cycle
A549 S phase entry Downregulated Attenuated )
analysis
Significantly
A549 p-ERK Downregulated Western Blot
decreased
Significantly
A549 p-MAPK Downregulated Western Blot
decreased
H1975, H520 SGLT2 - Detected RT-PCR

Non-Cancer Cell Lines

Human Umbilical Vein Endothelial Cells (HUVECS)

In vascular endothelial cells, canagliflozin demonstrates anti-inflammatory effects by
modulating the expression of cytokines and chemokines.

Experimental

Cell Line Gene Regulation Observation
Method
Inhibited
Downregulated )
secretion and
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Human Cardiomyocytes (hCM)

Canagliflozin exerts cardioprotective effects by suppressing inflammatory and apoptotic
pathways in human cardiomyocytes.

Experimental

Cell Line Pathway Regulation Observation
Method

Apoptotic Transcriptomic

hCM Suppressed -
pathways effects
Inflammatory Transcriptomic

hCM Suppressed -
pathways effects

Human Kidney 2 (HK2) Cells

In human kidney cells, canagliflozin has been shown to reverse molecular processes related
to inflammation and fibrosis under high-glucose conditions.[1]

Experimental

Cell Line Condition Gene Regulation
Method
] Deregulation of 11 Gene expression
HK2 High Glucose
genes study

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited
studies to assess the impact of canagliflozin on gene expression.

Cell Culture and Treatment

e Cell Lines: A variety of human cancer cell lines were utilized, including prostate (PC3,
22RV1, DU-145, C4-2B), hepatocellular carcinoma (HepG2, Huh7), cholangiocarcinoma
(HUCCT1), and lung (A549, H1975, H520). Non-cancer cell lines included Human Umbilical
Vein Endothelial Cells (HUVECS), primary human cardiomyocytes (hCM), and human kidney
proximal tubular cells (HK2).
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o Culture Conditions: Cells were typically cultured in standard media (e.g., RPMI-1640,
DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a
humidified incubator at 37°C with 5% CO2. For specific experiments, cells were serum-
starved prior to treatment.

o Canagliflozin Treatment: Canagliflozin was dissolved in DMSO to create stock solutions.
Cells were treated with a range of concentrations, from clinically relevant levels (e.g., 0.5 pM,
10 pM) up to higher doses (e.g., 50 puM), for various durations (e.g., 15 minutes to 48 hours)
depending on the experimental endpoint.[2][3] Control cells were treated with equivalent
concentrations of DMSO.

Gene Expression Analysis

* RNA Isolation: Total RNA was extracted from cultured cells using commercially available Kits,
such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. RNA quality
and quantity were assessed using spectrophotometry (e.g., NanoDrop) and/or microfluidic
analysis (e.g., Agilent Bioanalyzer).

e Quantitative Real-Time PCR (qRT-PCR):

o Reverse Transcription: First-strand cDNA was synthesized from total RNA using reverse
transcriptase enzymes (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random
primers.

o PCR Amplification: gRT-PCR was performed using a thermal cycler with SYBR Green or
TagMan probe-based chemistry. Gene-specific primers were designed or obtained from
validated sources.

o Data Analysis: The relative expression of target genes was calculated using the AACt
method, with a housekeeping gene (e.g., GAPDH, (B-actin) used for normalization.[4][5]

e RNA Sequencing (RNA-seq):

o Library Preparation: RNA-seq libraries were prepared from high-quality total RNA. This
process typically involves poly(A) selection or ribosomal RNA depletion, RNA
fragmentation, cDNA synthesis, adapter ligation, and library amplification.
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o Sequencing: The prepared libraries were sequenced on a high-throughput sequencing
platform (e.g., lllumina).

o Data Analysis: Raw sequencing reads were subjected to quality control, aligned to a
reference genome, and gene expression levels were quantified (e.g., as FPKM or TPM).
Differential gene expression analysis was performed to identify genes that were
significantly up- or downregulated upon canagliflozin treatment.[2][6]

Protein Expression Analysis

e Western Blotting:

o Protein Extraction: Cells were lysed in RIPA buffer or a similar lysis buffer containing
protease and phosphatase inhibitors. Protein concentration was determined using a BCA
or Bradford assay.

o SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a
polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

o Immunoblotting: Membranes were blocked and then incubated with primary antibodies
specific to the proteins of interest, followed by incubation with horseradish peroxidase
(HRP)-conjugated secondary antibodies.

o Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

Signaling Pathways and Experimental Workflows

The effects of canagliflozin on gene expression are mediated through its influence on several
key signaling pathways. The following diagrams, generated using Graphviz, illustrate these
pathways and a typical experimental workflow for gene expression analysis.
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Caption: Canagliflozin signaling pathways affecting gene expression.
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Caption: Experimental workflow for gene expression analysis.
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Caption: Logical flow of canagliflozin's cellular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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